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Compound of Interest

Compound Name: PQR530

Cat. No.: B610182 Get Quote

Abstract: PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of

phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) complexes

1 and 2 (mTORC1/2). Developed as a clinical candidate for oncology, its unique ability to cross

the blood-brain barrier has opened avenues for its investigation in neurological disorders. This

technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action,

and preclinical characterization of PQR530, intended for researchers, scientists, and

professionals in drug development.

Introduction
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs

fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1]

[2] Aberrant activation of this pathway is a frequent event in the progression of malignant

tumors, often triggered by mutations in growth factor receptors, PI3K itself, or the loss of the

tumor suppressor PTEN.[2] This has made the PI3K/mTOR pathway a prime target for cancer

therapeutics.

PQR530, chemically known as (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-

1,3,5-triazin-2-yl)pyridin-2-amine, emerged from a lead optimization program aimed at

improving upon earlier generation inhibitors.[2][3] It was developed as a follow-up compound to

PQR309 (bimiralisib), with a specific focus on enhancing mTOR kinase inhibition while

retaining favorable pharmacokinetic properties like oral bioavailability and brain penetration.[3]

As an ATP-competitive inhibitor, PQR530 targets the catalytic site of both PI3K and mTOR,
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offering a more comprehensive blockade of the pathway compared to allosteric mTOR

inhibitors (rapalogs).[4][5]

Discovery and In Vitro Activity of PQR530
The discovery of PQR530 was the result of a detailed structure-activity relationship (SAR)

study designed to improve the potency and selectivity for both PI3K isoforms and mTOR.[1][3]

Researchers systematically modified the hinge-binding region and affinity substituents of a

triazine scaffold.

The optimization process revealed that asymmetrical compounds with one unsubstituted

morpholine and one substituted morpholine were more potent inhibitors of cellular PI3K/mTOR

signaling.[3] Specifically, the introduction of an (S)-3-methylmorpholine group alongside a

difluoromethyl group on the heteroaryl moiety led to a compound with a superior cellular activity

and a balanced in vitro profile for PI3Kα and mTOR inhibition.[3] This compound was

designated PQR530.[3] Its potent, dual-inhibitory action was confirmed across various in vitro

assays.

Data Presentation
Table 1: In Vitro Potency and Cellular Activity of PQR530

Parameter Target/Assay Value Reference(s)

Binding Affinity (Kd) PI3Kα 0.84 nM [4]

mTOR 0.33 nM [4]

Inhibitory Constant

(Ki)
PI3Kα ~11 nM [3]

mTOR ~7.4 nM [3]

Cellular Activity (IC50)

pAkt (Ser473) & pS6

(Ser235/236)

Phosphorylation

(A2058 melanoma

cells)

0.07 µM (70 nM) [1][4]
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| Antiproliferative Activity (GI50) | Mean value across 44 cancer cell lines | 426 nM |[1][4] |

Synthesis of PQR530
An optimized and robust synthetic route was developed to allow for rapid, multi-gram scale

production of PQR530 in just four steps, facilitating its preclinical development.[1][6] The

synthesis is centered on a trisubstituted triazine core, which was selected over a pyrimidine

core because it eases large-scale synthetic access.[3] The key steps in the synthesis involve a

sequential nucleophilic aromatic substitution followed by a Suzuki cross-coupling reaction.[3]

High-Level Synthesis Scheme for PQR530

Cyanuric Chloride
(Triazine Core)

Disubstituted Triazine
(with Morpholine & (S)-3-Methylmorpholine)
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(with Pyridine Boronic Ester) Final Product
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Purification
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A high-level overview of the PQR530 synthesis workflow.

Mechanism of Action
PQR530 functions as a potent, ATP-competitive inhibitor, targeting the kinase domain of all

class I PI3K isoforms and both mTORC1 and mTORC2 complexes.[1][4] By binding to the ATP-

binding site, PQR530 prevents the phosphorylation of downstream substrates, effectively

halting the signal transduction cascade.[3]

The inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate

(PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blocks the recruitment and

activation of key downstream effectors like protein kinase B (PKB/Akt). The simultaneous

inhibition of mTORC1 and mTORC2 further downstream prevents the phosphorylation of

critical proteins involved in protein synthesis and cell growth, such as the ribosomal protein S6

(a substrate of the S6 kinase) and Akt at serine 473 (a substrate of mTORC2).[1][7] This dual

blockade leads to potent anti-proliferative and anti-tumor effects.[1]
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PQR530 Inhibition of the PI3K/Akt/mTOR Signaling Pathway
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PQR530 dually inhibits PI3K and mTORC1/2, blocking downstream signaling.
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Preclinical Characterization
PQR530 has undergone extensive preclinical evaluation, demonstrating favorable properties

that qualify it as a clinical candidate. It shows excellent selectivity over a wide panel of other

kinases, as well as unrelated receptors and ion channels.[1][2]

Pharmacokinetics
Pharmacokinetic (PK) studies in mice revealed that PQR530 has good oral bioavailability and

exhibits dose-proportional PK.[1][8] Critically, the compound demonstrates excellent

penetration of the blood-brain barrier.[1]

Table 2: Pharmacokinetic Parameters of PQR530 in Mice (Single Oral Dose)

Parameter Tissue Value Reference(s)

Cmax (Time to Max.

Concentration)
Plasma & Brain 30 minutes [8]

t1/2 (Half-life) Plasma & Brain ~5 hours [8]

| Brain:Plasma Ratio | - | ~1.6 |[6] |

In Vivo Efficacy
The anti-tumor activity of PQR530 has been confirmed in multiple mouse xenograft models.

Daily oral administration of PQR530 resulted in significant decreases in tumor growth in models

of SUDHL-6 lymphoma, RIVA lymphoma, and OVCAR-3 ovarian cancer.[2][8]

Safety and Tolerability
PQR530 has demonstrated excellent tolerability in GLP toxicology studies in rats and dogs.[8]

It showed a clean profile in mutagenicity and hERG binding assays.[8] An increase in blood

glucose and insulin was observed, which is a known and manageable class effect of PI3K

inhibitors.[8]

Detailed Experimental Protocols
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The following sections outline the general methodologies for the key experiments used to

characterize PQR530.

In Vitro Kinase Inhibition Assay
To determine the inhibitory constant (Ki) of PQR530 against PI3Kα and mTOR, a time-resolved

Förster resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase

Assay, is typically used.[3]

Principle: The assay measures the inhibition of kinase activity by quantifying the

phosphorylation of a fluorescently labeled substrate.

Methodology:

Recombinant human PI3Kα or mTOR kinase is incubated with a GFP-labeled substrate

(e.g., PIP2) and a terbium-labeled anti-phospho-substrate antibody in a kinase reaction

buffer.

ATP is added to initiate the kinase reaction.

PQR530 is added in serial dilutions to determine a dose-response curve.

The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

The TR-FRET signal is read on a suitable plate reader. A high signal indicates substrate

phosphorylation, while a low signal indicates inhibition.

IC50 values are calculated from the dose-response curves and converted to Ki values

using the Cheng-Prusoff equation.

Cellular Phosphorylation Assay (In-Cell Western)
The cellular potency of PQR530 is determined by measuring the inhibition of phosphorylation

of downstream targets like Akt and S6 in a cellular context.[1][3] The In-Cell Western (ICW)

technique provides a quantitative, plate-based alternative to traditional Western blotting.[9]

Principle: This immunofluorescence-based method quantifies protein levels and post-

translational modifications directly in fixed cells in a microplate format.
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Methodology:

Cell Culture: A2058 melanoma cells are seeded into 96-well plates and allowed to adhere

overnight.[4]

Treatment: Cells are treated with serial dilutions of PQR530 for a specified time (e.g., 1-3

hours).[4][9]

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and

permeabilized with a buffer containing Triton X-100.

Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g.,

BSA-based buffer to avoid interference with phospho-antibodies).[10]

Primary Antibody Incubation: Cells are incubated overnight with two primary antibodies

simultaneously: a rabbit anti-phospho-S6 (Ser235/236) antibody and a mouse antibody for

a normalization protein (e.g., GAPDH or Tubulin).

Secondary Antibody Incubation: Cells are incubated with two spectrally distinct infrared

dye-conjugated secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye®

680RD goat anti-mouse).

Imaging and Analysis: The plate is scanned on an infrared imaging system (e.g., LI-COR®

Odyssey). The phospho-S6 signal (800 nm channel) is normalized to the total protein

signal (700 nm channel) to correct for cell number variation.

IC50 values are determined by plotting the normalized signal against the inhibitor

concentration.

In Vivo Xenograft Efficacy Study
The anti-tumor efficacy of PQR530 is evaluated in vivo using tumor xenograft models in

immunocompromised mice.

Principle: Human cancer cells are implanted into mice, and the effect of the drug on tumor

growth is monitored over time.

Methodology:
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Cell Implantation: A suspension of human cancer cells (e.g., 5-10 million OVCAR-3 cells)

in a suitable medium (e.g., serum-free medium with Matrigel) is subcutaneously injected

into the flank of female athymic nude mice.

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor

volume is calculated using the formula: (Length × Width²)/2.

Randomization and Treatment: Once tumors reach the target size, mice are randomized

into vehicle control and treatment groups. PQR530 is administered orally (p.o.) once daily

at a specified dose (e.g., 50 mg/kg).[8] The vehicle could be a formulation like 10%

DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per

week). Animal health is monitored daily.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

maximum size, or after a fixed duration. Tumors are often excised for pharmacodynamic

(e.g., Western blot for pS6) or histological analysis.

Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the

treatment.
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General Workflow for In Vivo Xenograft Study

1. Cell Culture
(e.g., OVCAR-3)
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3. Monitor Tumor Growth
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(Vehicle & PQR530 groups)
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(Vehicle or PQR530)
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(Tumor Volume & Body Weight)

7. Study Endpoint
(e.g., 21 days or max tumor size)

Continue until
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8. Data Analysis
(Tumor Growth Inhibition)
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A typical workflow for assessing in vivo efficacy of PQR530.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b610182?utm_src=pdf-body-img
https://www.benchchem.com/product/b610182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
PQR530 is a highly potent, selective, and orally bioavailable dual pan-PI3K/mTOR inhibitor

discovered through a rigorous lead optimization process. Its well-balanced in vitro and in vivo

activity, combined with an excellent safety profile and the crucial ability to penetrate the blood-

brain barrier, establishes it as a promising clinical candidate.[2] While initially developed for

oncology, its properties make it a valuable tool for investigating the role of the PI3K/mTOR

pathway in other therapeutic areas, such as neurodegenerative diseases and epilepsy.[5][6]

The detailed characterization and robust synthesis of PQR530 provide a solid foundation for its

further clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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